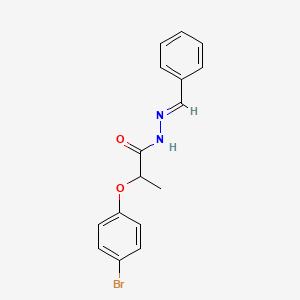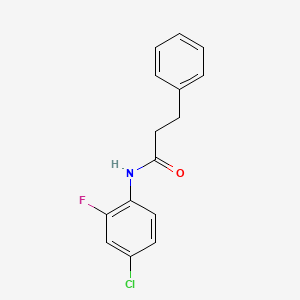![molecular formula C15H18N2O4 B5852574 5-methoxy-3-[2-(propionylamino)ethyl]-1H-indole-2-carboxylic acid](/img/structure/B5852574.png)
5-methoxy-3-[2-(propionylamino)ethyl]-1H-indole-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-methoxy-3-[2-(propionylamino)ethyl]-1H-indole-2-carboxylic acid, also known as MEPI, is a chemical compound that has been extensively studied for its potential therapeutic applications. MEPI belongs to the class of indole-based compounds, which have been found to possess diverse biological activities. In
Aplicaciones Científicas De Investigación
5-methoxy-3-[2-(propionylamino)ethyl]-1H-indole-2-carboxylic acid has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. Several studies have shown that 5-methoxy-3-[2-(propionylamino)ethyl]-1H-indole-2-carboxylic acid exhibits anti-tumor activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer cells. 5-methoxy-3-[2-(propionylamino)ethyl]-1H-indole-2-carboxylic acid has also been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis, a process of programmed cell death.
Mecanismo De Acción
The mechanism of action of 5-methoxy-3-[2-(propionylamino)ethyl]-1H-indole-2-carboxylic acid is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways that are involved in cancer cell growth and proliferation. 5-methoxy-3-[2-(propionylamino)ethyl]-1H-indole-2-carboxylic acid has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. 5-methoxy-3-[2-(propionylamino)ethyl]-1H-indole-2-carboxylic acid also inhibits the activity of AKT, a signaling pathway that is involved in cell survival and proliferation.
Biochemical and Physiological Effects
5-methoxy-3-[2-(propionylamino)ethyl]-1H-indole-2-carboxylic acid has been found to have several biochemical and physiological effects, including the induction of apoptosis, inhibition of cell growth and proliferation, and modulation of the immune system. 5-methoxy-3-[2-(propionylamino)ethyl]-1H-indole-2-carboxylic acid has also been found to reduce the expression of several genes that are involved in cancer cell growth and proliferation, including cyclin D1, Bcl-2, and survivin.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 5-methoxy-3-[2-(propionylamino)ethyl]-1H-indole-2-carboxylic acid for lab experiments is its high potency and selectivity against cancer cells. 5-methoxy-3-[2-(propionylamino)ethyl]-1H-indole-2-carboxylic acid has been found to exhibit low toxicity towards normal cells, making it a promising candidate for cancer therapy. However, one of the limitations of 5-methoxy-3-[2-(propionylamino)ethyl]-1H-indole-2-carboxylic acid is its poor solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on 5-methoxy-3-[2-(propionylamino)ethyl]-1H-indole-2-carboxylic acid, including the development of more efficient synthesis methods, the optimization of its pharmacokinetic properties, and the evaluation of its efficacy in preclinical and clinical studies. 5-methoxy-3-[2-(propionylamino)ethyl]-1H-indole-2-carboxylic acid has also been found to exhibit synergistic effects when used in combination with other anti-cancer agents, suggesting that it could be used in combination therapy for cancer treatment.
Conclusion
5-methoxy-3-[2-(propionylamino)ethyl]-1H-indole-2-carboxylic acid is a promising compound that has shown potential for cancer therapy. Its anti-tumor activity, mechanism of action, and biochemical and physiological effects make it an attractive candidate for further research. However, more studies are needed to fully understand its therapeutic potential and to develop more efficient and effective methods for its use in cancer treatment.
Métodos De Síntesis
The synthesis of 5-methoxy-3-[2-(propionylamino)ethyl]-1H-indole-2-carboxylic acid involves the reaction of 5-methoxy-3-indoleacetic acid with propionyl chloride and ethylenediamine. The reaction is carried out in the presence of a base such as triethylamine, and the product is obtained after purification by column chromatography. The chemical structure of 5-methoxy-3-[2-(propionylamino)ethyl]-1H-indole-2-carboxylic acid is shown in Figure 1.
Propiedades
IUPAC Name |
5-methoxy-3-[2-(propanoylamino)ethyl]-1H-indole-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4/c1-3-13(18)16-7-6-10-11-8-9(21-2)4-5-12(11)17-14(10)15(19)20/h4-5,8,17H,3,6-7H2,1-2H3,(H,16,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGRHOZNJHYHXSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCCC1=C(NC2=C1C=C(C=C2)OC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methoxy-3-[2-(propanoylamino)ethyl]-1H-indole-2-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,5-dimethoxy-2-{[(2-methoxyphenyl)acetyl]amino}benzoic acid](/img/structure/B5852501.png)






![N-[1-(acetylamino)-2,2-dimethyl-3-phenylpropyl]acetamide](/img/structure/B5852568.png)

![2-[4-(2-chloro-4-nitrobenzoyl)-1-piperazinyl]pyrimidine](/img/structure/B5852577.png)

![methyl 3-[(4-fluorobenzoyl)amino]-2-methylbenzoate](/img/structure/B5852600.png)

